![molecular formula C25H21FN2O4S B2853557 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 902444-87-5](/img/structure/B2853557.png)
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Description
2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
- **Introduction of the fluoro
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide?
- Methodological Answer : The synthesis involves a multi-step sequence starting with the quinoline core formation via Friedländer condensation (aniline derivatives + ketones under acidic/basic conditions) . Subsequent steps include sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride and coupling with N-(2-methylphenyl)acetamide. Key parameters include:
- Temperature control : 60–80°C for sulfonylation to avoid side reactions.
- Catalysts : Triethylamine or DMAP for efficient acylation .
- Purification : HPLC or column chromatography to isolate the final product (purity >95%) .
Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride for complete substitution).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and sulfonyl groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyls) .
- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]+ at m/z 495.2) .
- X-ray crystallography : Resolves stereochemistry of the dihydroquinoline core .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Strategies include:
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC₅₀ values in cancer vs. microbial models .
- Structural analogs : Compare with derivatives lacking the 4-methylbenzenesulfonyl group to isolate functional group contributions .
- Target validation : Use CRISPR knockouts or siRNA to confirm if activity is mediated by kinase inhibition (e.g., EGFR) or DNA intercalation .
Q. What experimental designs are recommended for studying the compound’s in vivo pharmacokinetics and metabolic stability?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C-labeled version to track absorption/distribution in rodent models .
- LC-MS/MS : Quantify plasma/tissue concentrations over time (Tmax, Cmax) and identify metabolites (e.g., sulfonyl group hydrolysis) .
- Species comparison : Test in both murine and human hepatocyte models to predict interspecies metabolic differences .
Q. Key Considerations for Experimental Design
- Contradiction analysis : Always replicate assays in triplicate and validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Advanced modeling : Use DFT calculations to predict electron-withdrawing effects of the sulfonyl group on reactivity .
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCROIOYPZTVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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